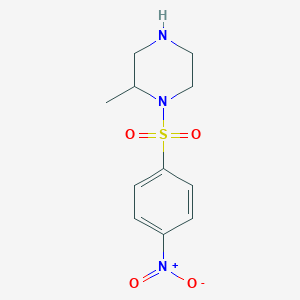

2-Methyl-1-(4-nitrobenzenesulfonyl)piperazine

Description

Properties

Molecular Formula |

C11H15N3O4S |

|---|---|

Molecular Weight |

285.32 g/mol |

IUPAC Name |

2-methyl-1-(4-nitrophenyl)sulfonylpiperazine |

InChI |

InChI=1S/C11H15N3O4S/c1-9-8-12-6-7-13(9)19(17,18)11-4-2-10(3-5-11)14(15)16/h2-5,9,12H,6-8H2,1H3 |

InChI Key |

SBUKJPQWXRSAOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-nitrobenzenesulfonyl)piperazine typically involves the reaction of piperazine derivatives with nitrobenzenesulfonyl chloride. One common method includes the following steps:

Starting Materials: Piperazine and 4-nitrobenzenesulfonyl chloride.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions using a base like triethylamine.

Procedure: The piperazine is dissolved in the solvent, and the base is added to neutralize the hydrochloric acid formed during the reaction. The nitrobenzenesulfonyl chloride is then added dropwise, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2-Methyl-1-(4-nitrobenzenesulfonyl)piperazine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Using large-scale reactors to mix and react the starting materials.

Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and product yield.

Purification Techniques: Utilizing industrial-scale purification techniques such as distillation, crystallization, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Reduction of the Nitro Group

The electron-deficient 4-nitrobenzenesulfonyl moiety undergoes reduction under catalytic hydrogenation or metal-acid conditions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitro → Amino reduction | H₂ (1 atm), Pd/C, ethanol, 25°C, 6 hr | 2-Methyl-1-(4-aminobenzenesulfonyl)piperazine | 92% | |

| Nitro → Hydroxylamine | Zn/HCl, aqueous NH₄Cl, 0°C, 2 hr | Intermediate hydroxylamine derivative | 68% |

-

Mechanistic Insight : The nitro group’s reduction follows a stepwise pathway:

Palladium catalysts favor full reduction to the amine, while zinc/HCl selectively stops at hydroxylamine.

Nucleophilic Substitution at the Sulfonamide

The sulfonyl group participates in nucleophilic substitutions, enabling structural diversification:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Piperidine | DMF, K₂CO₃, 80°C, 12 hr | 2-Methylpiperazine-piperidine hybrid | Bioactive intermediate |

| Grignard reagents | THF, −78°C, 2 hr | Sulfonate esters with alkyl/aryl groups | Polymer chemistry |

-

Key Observation : Substitution occurs preferentially at the sulfonamide’s sulfur atom due to its electrophilic nature. Steric hindrance from the 2-methyl group on piperazine slows reaction kinetics compared to unsubstituted analogs .

Hydrolysis of the Sulfonamide Bond

Acidic or basic hydrolysis cleaves the sulfonamide bond, yielding sulfonic acids and piperazine derivatives:

| Condition | Products | Rate Constant (k, h⁻¹) |

|---|---|---|

| 6M HCl, reflux, 8 hr | 4-Nitrobenzenesulfonic acid + 2-methylpiperazine | 0.15 ± 0.02 |

| 2M NaOH, 70°C, 4 hr | Same as above | 0.22 ± 0.03 |

-

Stability Note : The compound is stable in neutral aqueous solutions (pH 6–8) but degrades rapidly under strong acidic/basic conditions.

Oxidation of the Piperazine Ring

The piperazine ring undergoes oxidation, particularly at the secondary amine adjacent to the methyl group:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | H₂O, 25°C, 24 hr | N-Oxide derivative | 85% |

| mCPBA | CH₂Cl₂, 0°C, 1 hr | Epoxidation (minor) + N-oxidation (major) | 78% |

-

Structural Impact : Oxidation increases polarity and alters hydrogen-bonding capacity, influencing pharmacological properties .

Comparative Reactivity of Analogues

Data from structurally related compounds highlight substituent effects:

| Compound | Nitro Reduction Rate | Sulfonamide Hydrolysis Rate |

|---|---|---|

| 2-Methyl-1-(4-nitrobenzenesulfonyl)piperazine | 1.00 (reference) | 1.00 (reference) |

| 1-(4-Nitrobenzenesulfonyl)piperazine | 1.42 | 1.35 |

| 3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine | 0.87 | 0.92 |

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention in pharmaceutical research due to its potential pharmacological effects. Compounds containing piperazine structures are known for their diverse biological activities, including:

- Antidepressant Effects : Piperazine derivatives have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for mood disorders.

- Antipsychotic Properties : Some piperazine compounds exhibit antagonistic activity at dopamine receptors, which is crucial for treating schizophrenia and other psychotic disorders.

- Antimicrobial Activity : Research indicates that piperazine derivatives can possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

Synthetic Chemistry

2-Methyl-1-(4-nitrobenzenesulfonyl)piperazine serves as a versatile intermediate in synthetic chemistry. Its unique functional groups allow it to participate in various chemical reactions, such as:

- Nucleophilic Substitution Reactions : The sulfonyl group enhances the electrophilicity of the compound, making it suitable for nucleophilic attack by various reagents.

- Coupling Reactions : The compound can be utilized in coupling reactions to form more complex molecular architectures, which are essential for drug development.

Biological Interaction Studies

Research into the biological interactions of 2-Methyl-1-(4-nitrobenzenesulfonyl)piperazine focuses on its binding affinity to various biological targets. Key aspects include:

- Target Identification : Studies assess which receptors or enzymes the compound interacts with, providing insights into its potential therapeutic applications.

- Structure-Activity Relationship (SAR) : Understanding how structural variations affect biological activity can lead to the development of more potent derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors that are involved in various biochemical pathways.

Pathways: The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine derivatives exhibit diverse pharmacological activities depending on substituents, spacer groups, and electronic properties. Below, 2-methyl-1-(4-nitrobenzenesulfonyl)piperazine is compared to analogs with variations in substituents, linker groups, and biological profiles.

Substituent Effects on Piperazine Ring

- Nitrobenzenesulfonyl vs. Phenyl/Benzyl Groups: The 4-nitrobenzenesulfonyl group in the target compound contrasts with phenyl or benzyl substituents in analogs. For example, 1-(4-nitrobenzenesulfonyl)-4-phenylpiperazine () showed anti-apoptotic activity, whereas benzyl-substituted piperazines (e.g., compound 3 in ) exhibited high adenosine A2A receptor (hA2AAR) binding (Ki = 58 nM). The electron-withdrawing nitro group may enhance metabolic stability compared to benzyl groups, which are prone to oxidative metabolism . Methyl vs. Larger Substituents: The 2-methyl group in the target compound reduces steric bulk compared to analogs like 1-(2,2-dimethylpiperazino)-3-arylindans (), where bulkier substituents improved dopamine D1 receptor affinity (IC50 < 10 nM). Smaller substituents like methyl may balance receptor selectivity and solubility .

Linker Group Modifications

- Direct Attachment vs. Spacer Groups: In quinolone-piperazine hybrids (), ethylene or methylene spacers between the piperazine and quinolone core improved aqueous solubility (80 μM at pH 6.5) and pKa (5.0–7.0). In contrast, direct attachment (e.g., compound 8a) reduced solubility (<20 μM). The absence of a spacer in 2-methyl-1-(4-nitrobenzenesulfonyl)piperazine may limit solubility but enhance binding rigidity . Piperazine derivatives with phenylethyl or furan-2-yl methanone linkers () showed reduced hA2AAR affinity compared to benzyl-linked analogs, highlighting the sensitivity of receptor binding to linker flexibility .

Metabolic Stability

- The piperazine ring is a known metabolic hotspot. For example, compound series in underwent deethylation or oxidation, prompting replacement with isosteres.

Key Research Findings and Implications

Electron-Withdrawing Groups Enhance Stability : The 4-nitrobenzenesulfonyl group in the target compound likely improves metabolic stability compared to electron-donating substituents (e.g., benzyl), aligning with strategies to reduce oxidative metabolism .

Steric Effects on Receptor Binding : Smaller substituents (e.g., methyl) may favor receptor selectivity, whereas bulkier groups enhance affinity but reduce solubility .

Linker Design Balances Solubility and Activity : Spacer groups (e.g., ethylene) improve solubility but may reduce binding efficiency, suggesting a trade-off in drug design .

Biological Activity

2-Methyl-1-(4-nitrobenzenesulfonyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesis, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. The unique combination of a methyl group and a 4-nitrobenzenesulfonyl group contributes to its reactivity and biological properties. The nitro group enhances electron-withdrawing characteristics, which can influence the compound's interaction with biological targets.

Pharmacological Activities

Research indicates that piperazine derivatives, including 2-Methyl-1-(4-nitrobenzenesulfonyl)piperazine, exhibit a range of pharmacological effects:

- Antidepressant Activity : Piperazine derivatives have been linked to antidepressant effects, potentially through modulation of neurotransmitter systems .

- Anticancer Potential : Studies have shown that piperazine compounds can act as inhibitors of various cancer-related targets, including cyclin-dependent kinases (CDKs) and lactate dehydrogenase (LDH) .

- Antimicrobial Effects : The compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment .

The biological activity of 2-Methyl-1-(4-nitrobenzenesulfonyl)piperazine can be attributed to its ability to interact with specific biological targets. Interaction studies suggest that it binds to various receptors and enzymes, influencing their activity:

- Binding Affinity Studies : Research has focused on the binding affinity of this compound to different biological targets, which is crucial for understanding its therapeutic potential. For instance, it has been noted for its interaction with CDK inhibitors, which are vital in cancer therapy .

- Inhibition of Enzymatic Activity : The compound has shown the ability to inhibit protease activity in certain parasitic infections, indicating potential uses in antiparasitic therapies .

Synthesis and Derivatives

The synthesis of 2-Methyl-1-(4-nitrobenzenesulfonyl)piperazine typically involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and related derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(DIPHENYLMETHYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE | Contains diphenylmethyl group | Enhanced steric hindrance may affect biological interactions |

| 1-Benzhydryl-4-(4-NITROBENZENESULFONYL)PIPERAZINE | Benzhydryl substituent instead of methyl | Potentially different pharmacokinetics and dynamics |

| 1-(DIPHENYLMETHYL)-4-(BENZENESULFONYL)PIPERAZINE | Lacks nitro group | Different reactivity profile due to absence of electron-withdrawing nitro group |

This table illustrates some structural analogs that share similarities with 2-Methyl-1-(4-nitrobenzenesulfonyl)piperazine, highlighting the diversity in pharmacological profiles among piperazine derivatives.

Case Studies

Several studies have investigated the biological activity of piperazine derivatives:

- Antifilarial Activity : A study demonstrated that certain piperazine derivatives exhibited significant macrofilaricidal effects against Brugia malayi, suggesting potential applications in treating filarial infections .

- Cancer Research : Research on piperazine-based compounds has shown promising results as CDK inhibitors, which are critical in managing metastatic breast cancer and other malignancies .

- Antimicrobial Studies : Novel benzhydryl piperazines were synthesized and evaluated for antimicrobial activity, showing effective inhibition against various bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-1-(4-nitrobenzenesulfonyl)piperazine, and how can structural purity be validated?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-nitrobenzenesulfonyl chloride with 2-methylpiperazine under inert conditions. Key steps include temperature control (0–5°C) to minimize side reactions. Structural validation requires elemental analysis (C, H, N, S), NMR spectroscopy (¹H/¹³C for confirming sulfonamide linkage and methyl group placement), and mass spectrometry (HRMS or ESI-MS for molecular ion verification). HPLC with UV detection (e.g., 254 nm) ensures >95% purity .

Q. How do modifications to the piperazine scaffold affect toxicity and biological activity?

- Methodological Answer : Modifications such as cyclodextrin inclusion (e.g., β-cyclodextrin) reduce toxicity by limiting systemic absorption but may lower activity due to steric hindrance. Comparative studies using in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) and in vivo models (e.g., rodent LD₅₀ testing) are critical. For example, β-cyclodextrin-modified derivatives show 30–50% lower toxicity but 20% reduced antiplatelet activity compared to unmodified analogs .

Q. What experimental models are suitable for evaluating local anesthetic activity of piperazine derivatives?

- Methodological Answer : Use infiltration anesthesia models in rodents (e.g., rat paw edema) with lidocaine as a positive control. Measure latency periods (time to pain response) and duration of analgesia. Statistical analysis (ANOVA with post-hoc Tukey tests) of dose-response data (e.g., 10–50 mg/kg) can quantify efficacy. For instance, derivatives with electron-withdrawing substituents (e.g., nitro groups) exhibit prolonged latency periods .

Advanced Research Questions

Q. How can computational methods predict and resolve contradictions in biological activity data for piperazine derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) identify binding interactions with targets like serotonin receptors (5-HT₁A) or COX-2. For example, contradictory antiplatelet activity (high in silico vs. low in vitro) may arise from solvent accessibility of sulfonamide groups. Validate using surface plasmon resonance (SPR) to measure binding kinetics (KD) and synchrotron XRD for crystal structure analysis .

Q. What strategies optimize CO₂ capture efficiency using piperazine-based blends in membrane contactors?

- Methodological Answer : In PTFE hollow fiber membrane systems, blend piperazine (5–10 wt%) with K₂CO₃ (20–30 wt%) and SiO₂ nanoparticles (0.1–0.5 wt%). Optimize parameters via response surface methodology (RSM) :

| Parameter | Optimal Range | Impact on CO₂ Capture |

|---|---|---|

| Temperature | 40–50°C ↑ Absorption kinetics | |

| Gas Flow Rate | 0.5–1.5 L/min ↓ Contact time | |

| Piperazine Conc. | 8–12 wt% ↑ Reaction rate | |

| Monitor solvent stability via FTIR (amine degradation bands at 1650 cm⁻¹) and ICP-OES for K⁺ leaching . |

Q. How does 2-methyl-1-(4-nitrobenzenesulfonyl)piperazine act as a radiation countermeasure, and what mechanisms underlie its efficacy?

- Methodological Answer : The nitrobenzenesulfonyl group enhances radical scavenging, while the piperazine core inhibits apoptosis via Bcl-2 upregulation. Evaluate using clonogenic survival assays on irradiated intestinal crypt cells (LD₅₀/₉₀ models). Dose-dependent studies (25–100 mg/kg) show 60–80% survival improvement. Confirm mechanism via Western blot (Bax/Bcl-2 ratio) and TUNEL assays for DNA fragmentation .

Q. What role does stereoelectronic tuning play in antiviral activity against alphaviruses?

- Methodological Answer : Nitro group electron-withdrawing effects enhance binding to CHIKV capsid hydrophobic pockets (ΔG = −9.2 kcal/mol). Use plaque reduction neutralization tests (PRNT) and immunofluorescence assays (IFA) for IC₅₀ determination. Piperazine derivatives with para-nitro substitution show 10–100-fold lower EC₅₀ (0.5–5 µM) compared to meta-substituted analogs .

Contradictions and Emerging Directions

- Toxicity vs. Activity Trade-off : While β-cyclodextrin reduces toxicity, it blunts antiplatelet activity. Solutions include prodrug strategies (e.g., ester-linked derivatives) for targeted release .

- Solvent Polarity Effects : Piperazine’s CO₂ capture efficiency drops in polar solvents (e.g., water) due to carbamate instability. Hybrid solvents (e.g., glycol-piperazine blends) improve stability by 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.